Boc-Gly-Lys-Arg-Mca

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

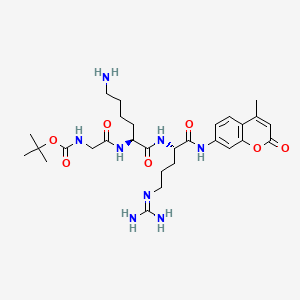

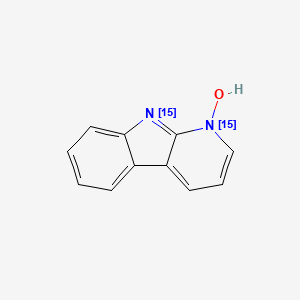

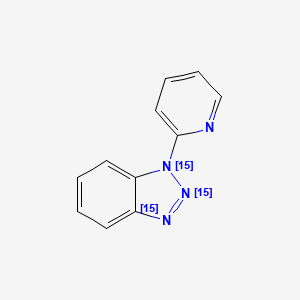

“Boc-Gly-Lys-Arg-Mca” is a synthetic product with a molecular weight of 616.71 . It is a substrate for the carboxyl side of paired basic residue cleaving enzyme . It is produced by the Peptide Institute, Inc., a global supplier based in Japan .

Molecular Structure Analysis

The molecular formula of “Boc-Gly-Lys-Arg-Mca” is C29H44N8O7 . The InChI Key and InChI are not available in the resources .Physical And Chemical Properties Analysis

“Boc-Gly-Lys-Arg-Mca” is a solid (amorphous powder) with a white color . It has a molecular weight of 616.71 and a molecular formula of C29H44N8O7 . It is soluble in DMSO (10 mM) .Scientific Research Applications

Fluorogenic Substrate for Various Enzymes

The compound has been identified as a specific substrate for enzymes like alpha-thrombin, factor Xa, kallikreins, and urokinase. It's part of a group of peptides containing arginine-MCA as the carboxyl-terminus. The release of 7-amino-4-methylcoumarin is measured fluorometrically to assess enzyme activity (Morita, Kato, Iwanaga, Takada, Kimura, & Sakakibara, 1977).

Assay for Plasmin

Specific fluorogenic peptides, including those with COOH-terminal lysine residues, have been synthesized and tested as substrates for plasmin. Among these, certain peptidyl-MCA's like Boc-Val-Leu-Lys-MCA and Boc-Glu-Lys-Lys-MCA were found useful for the specific and sensitive assay of plasmin (Kato, Adachi, Ohno, Iwanaga, Takada, & Sakakibara, 1980).

Proteases in Yeast Mitochondria

The compound has been used to study proteases in yeast mitochondria. It was found to be susceptible to proteases localized in the mitochondrial matrix, providing insights into the proteolytic mechanisms within mitochondria (Yasuhara & Ohashi, 1987).

Synthesis of Pseudopeptides

Research into the synthesis of pseudopeptides involved the use of Boc-protected Phe-Gly dipeptidomimetics. These studies contributed to the understanding of peptide mimicry and its potential applications in medicinal chemistry (Borg et al., 1999).

Enzymatic Activity in Chromaffin Granules

The compound has been employed to study proteolytic activity in chromaffin granule membranes, resembling yeast Kex2 proteolytic activity. This research provides insights into the processing of neuropeptide precursors (Azaryan & Hook, 1992).

Peptide Synthesis Research

In peptide synthesis, the compound has been investigated for its role in the formation and degradation of urea derivatives. This research aids in understanding the complex processes involved in peptide synthesis and degradation (Inouye & Watanabe, 1977).

Pheromone Processing in Newts

The compound was used in studies on the processing enzymes in the abdominal gland of newts, which are responsible for generating a female-attracting peptide pheromone (Nakada et al., 2007).

Studies on Collagen

The compound has been utilized in studies to understand the conformational requirements for lysine hydroxylation in collagen. This is significant for understanding collagen structure and function (Jiang & Ananthanarayanan, 1991).

properties

IUPAC Name |

tert-butyl N-[2-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N8O7/c1-17-14-24(39)43-22-15-18(10-11-19(17)22)35-25(40)21(9-7-13-33-27(31)32)37-26(41)20(8-5-6-12-30)36-23(38)16-34-28(42)44-29(2,3)4/h10-11,14-15,20-21H,5-9,12-13,16,30H2,1-4H3,(H,34,42)(H,35,40)(H,36,38)(H,37,41)(H4,31,32,33)/t20-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCXTNKNTDPTJQ-SFTDATJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N8O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301112976 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109358-48-7 |

Source

|

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109358-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]glycyl-L-lysyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-argininamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301112976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Phenyl-2-[4-[(tetrahydro-2H-pyran-2-YL)oxy]phenyl]-1-butanone](/img/structure/B564845.png)

![2-(5-fluoro-1H-benzo[d]imidazol-2-yl)ethanethiol](/img/structure/B564846.png)

![3-Amino-2-methyl-4-oxo-4,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B564863.png)